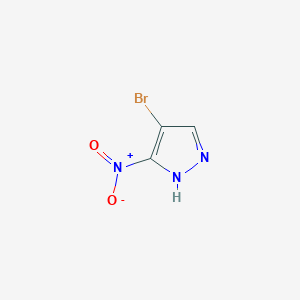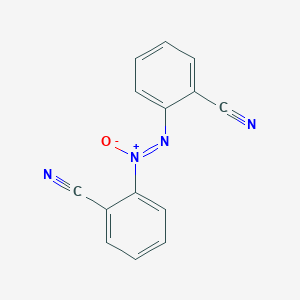
4-Bromo-3-nitro-1H-pyrazole
Descripción general
Descripción
4-Bromo-3-nitro-1H-pyrazole (4-BNP) is an organic compound composed of a 1-pyrazole ring with a bromine atom, a nitro group, and a hydrogen atom. It is a colorless solid that is soluble in organic solvents and is commonly used in synthetic organic chemistry. 4-BNP can be synthesized from 4-bromo-3-nitrobenzaldehyde, a compound which is used in the synthesis of a variety of organic compounds. 4-BNP has several applications in scientific research, ranging from its use as a fluorescent probe to its ability to inhibit the growth of cancer cells.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Bromo-3-nitro-1H-pyrazole and its derivatives have been synthesized under various conditions, demonstrating their versatility in chemical synthesis. For instance, Zhang et al. (2006) synthesized several 4-substituted-3, 5-bis(2-pyridyl)-1H-pyrazoles, including bromo and nitro variants, under mild conditions, characterizing their structure using various spectroscopic techniques (Zhang et al., 2006). Similarly, Ichikawa et al. (2010) developed a method for the synthesis of 4-aryl-1H-pyrazoles using 4-bromo-1H-1-tritylpyrazole and arylboronic acids, indicating the functional group compatibility of these compounds (Ichikawa et al., 2010).
Corrosion Inhibition
This compound has been studied for its inhibitive properties against corrosion. Babić-Samardžija et al. (2005) explored the use of heterocyclic diazoles, including 4-nitropyrazole, as corrosion inhibitors for iron in acidic conditions, demonstrating their effectiveness through various techniques (Babić-Samardžija et al., 2005).
Structural and Tautomeric Studies
The structure and tautomerism of 4-bromo substituted 1H-pyrazoles have been a subject of research. Trofimenko et al. (2007) studied the tautomerism of 4-bromo-1H-pyrazoles in solid and solution states using spectroscopy and X-ray crystallography. Their findings contribute to a deeper understanding of the structural dynamics of these compounds (Trofimenko et al., 2007).
Electrophilic Substitution Reactions
Electrophilic substitution reactions involving this compound have also been explored. Lyalin and Petrosyan (2012) studied the "anomalous" electrochemical halogenation of pyrazoles, including this compound, providing insights into the reactivity and transformation pathways of these compounds (Lyalin & Petrosyan, 2012).
Antimicrobial Activity
The antimicrobial activity of compounds containing this compound has been evaluated. For example, Reddy et al. (2013) synthesized novel compounds with oxadiazole and pyrazole moieties, including bromo and nitro substituents, and assessed their antimicrobial efficacy (Reddy et al., 2013).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that pyrazoles, the class of compounds to which 4-bromo-3-nitro-1h-pyrazole belongs, possess many biological and pharmaceutical properties . For instance, some pyrazoles can inhibit liver alcohol dehydrogenase .
Mode of Action
It is reported to inhibit the oxidative phosphorylation, the atp -32 p exchange reaction, and energy-dependent and independent calcium uptake .
Biochemical Pathways
Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that it may impact pathways related to energy metabolism and calcium signaling.
Result of Action
Given its reported inhibition of oxidative phosphorylation and calcium uptake , it can be inferred that it may impact cellular energy levels and calcium-dependent cellular processes.
Análisis Bioquímico
Biochemical Properties
4-Bromo-3-nitro-1H-pyrazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inhibitor of liver alcohol dehydrogenase . This interaction is crucial as it can modulate the enzyme’s activity, affecting metabolic processes involving alcohols. Additionally, this compound can form hydrogen bonds with other biomolecules, facilitating its integration into biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with liver alcohol dehydrogenase can alter the metabolic flux of alcohols within cells, impacting overall cellular metabolism . Furthermore, the compound’s ability to form hydrogen bonds with other biomolecules can affect cell signaling pathways, leading to changes in gene expression and cellular responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes and proteins, inhibiting or activating their functions. For instance, its inhibition of liver alcohol dehydrogenase involves binding to the enzyme’s active site, preventing substrate access and subsequent catalysis . Additionally, the compound’s ability to form hydrogen bonds with other biomolecules can influence protein conformation and function, leading to changes in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient conditions, but its activity may diminish over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular metabolism and function, necessitating careful consideration of experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and exert its biochemical effects without adverse outcomes. Higher doses can lead to toxic effects, including disruptions in metabolic processes and cellular damage . Threshold effects have been observed, indicating a dosage-dependent response that must be carefully managed in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of liver alcohol dehydrogenase affects the metabolism of alcohols, altering the balance of metabolites within cells . Additionally, the compound’s interactions with other enzymes can modulate various biochemical pathways, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported via specific transporters or binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, influencing its activity and function . Its distribution within tissues can also affect its overall impact on cellular processes .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with liver alcohol dehydrogenase may localize it to the cytoplasm, where it can exert its inhibitory effects .
Propiedades
IUPAC Name |
4-bromo-5-nitro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-2-1-5-6-3(2)7(8)9/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQNDTYVEHMMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40345684 | |
| Record name | 4-Bromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89717-64-6 | |
| Record name | 4-Bromo-3-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40345684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-3-nitro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the crystal structure of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate?
A1: The crystal structure of this compound-5-carboxylic acid monohydrate has been determined using X-ray diffraction and reported in the literature []. The study found that it crystallizes in the monoclinic system, specifically in the space group P21/c. The unit cell dimensions are: a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, and β = 100.145(11)°. Each unit cell contains four molecules of the compound and four water molecules, as indicated by the formula C4H2N3BrO4·H2O [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[(4-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1268358.png)
![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde](/img/structure/B1268359.png)




![4-[3-(4-Aminophenoxy)propoxy]aniline](/img/structure/B1268366.png)
![3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde](/img/structure/B1268368.png)
